molecular formula C16H14N4OS2 B2819856 N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide CAS No. 842970-63-2

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide

Cat. No.: B2819856
CAS No.: 842970-63-2
M. Wt: 342.44
InChI Key: HBJULFGRSWDQMB-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyrimidine ring, and a sulfanylacetamide group, which contribute to its diverse chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole or pyrimidine rings, leading to partially or fully reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide is unique due to its combination of a thiazole ring, a pyrimidine ring, and a sulfanylacetamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c21-14(11-22-15-17-7-4-8-18-15)20-16-19-10-13(23-16)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJULFGRSWDQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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